molecular formula C17H23N3O2 B4024332 3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide

3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No. B4024332
M. Wt: 301.4 g/mol
InChI Key: HNURVSSFLIGGDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro compounds often involves multi-step reactions that include the formation of spirocyclic and diaza structures. A study by Pardali et al. (2021) detailed a simple, fast, and cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which is closely related to the target compound. This method showcases high yields and minimal need for purification, providing a pathway to synthesize similar diazaspiro compounds with potential pharmacological interest (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which contains nitrogen atoms. For instance, the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined by X-ray diffraction, revealing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, which might provide insights into the structural characteristics of the target compound (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspiro compounds can undergo various chemical reactions due to their functional groups and structural features. For example, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles led to the formation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement, illustrating the reactivity and versatility of spirocyclic compounds in synthesizing heterospiro structures (Chimichi et al., 1984).

properties

IUPAC Name

3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-15-12-17(13-19-15)7-10-20(11-8-17)16(22)18-9-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURVSSFLIGGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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